molecular formula C22H18N4O4 B11688352 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11688352
M. Wt: 402.4 g/mol
InChI Key: QTCYYTWTNKPNIZ-FSJBWODESA-N
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Description

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is an organic compound belonging to the class of hydrazides. It is characterized by the presence of a pyrazole ring, a naphthalene moiety, and a dihydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its dual hydroxyl groups enhance its antioxidant potential, while the naphthalene moiety contributes to its stability and lipophilicity .

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O4/c1-30-20-9-7-13-4-2-3-5-16(13)21(20)17-11-18(25-24-17)22(29)26-23-12-14-6-8-15(27)10-19(14)28/h2-12,27-28H,1H3,(H,24,25)(H,26,29)/b23-12+

InChI Key

QTCYYTWTNKPNIZ-FSJBWODESA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

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